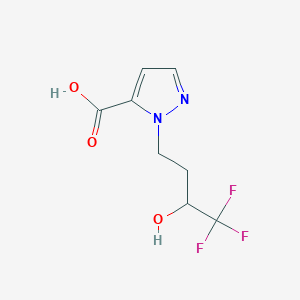
1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Hydroxybutyl Side Chain: The hydroxybutyl side chain can be introduced through nucleophilic substitution reactions. For example, the reaction of a pyrazole derivative with 4,4,4-trifluoro-3-hydroxybutyl bromide in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Formation of 2-(4,4,4-Trifluoro-3-oxobutyl)pyrazole-3-carboxylic acid
Reduction: Formation of 2-(4,4,4-Trifluoro-3-hydroxybutyl)pyrazole-3-methanol
Substitution: Formation of various substituted pyrazole derivatives
科学研究应用
1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Another trifluoromethyl-substituted pyrazole derivative with similar chemical properties.
3-(5-Amino-5-hydroxy)pyrazole: A pyrazole derivative with a hydroxy group, similar to the hydroxybutyl side chain in the target compound.
Uniqueness
1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the hydroxybutyl side chain. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential bioactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(4,4,4-trifluoro-3-hydroxybutyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O3/c9-8(10,11)6(14)2-4-13-5(7(15)16)1-3-12-13/h1,3,6,14H,2,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBZGIMYRNKIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(C(F)(F)F)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-[tert-butyl(diphenyl)silyl]oxy-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8252560.png)
![Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate](/img/structure/B8252567.png)
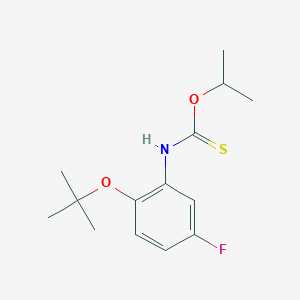
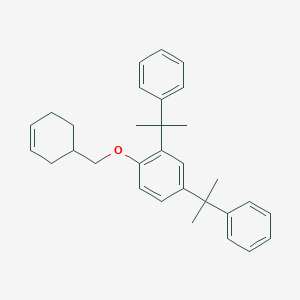
![N-(5-(4-(hydroxymethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B8252600.png)
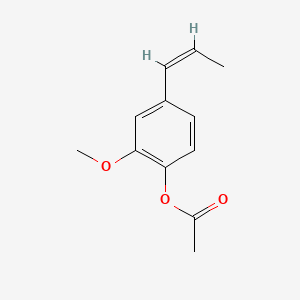
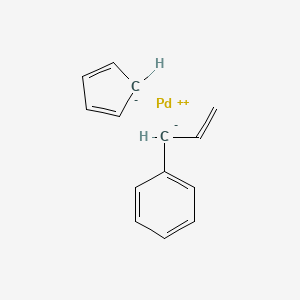
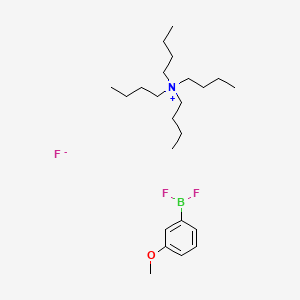
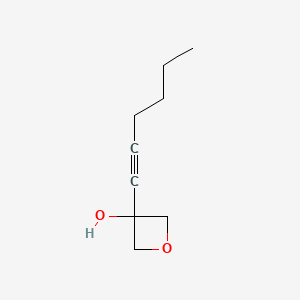
![methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride](/img/structure/B8252623.png)
![Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8252627.png)
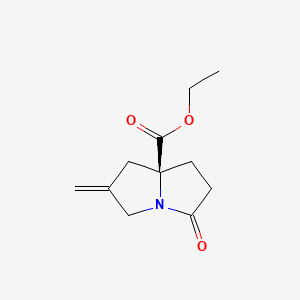
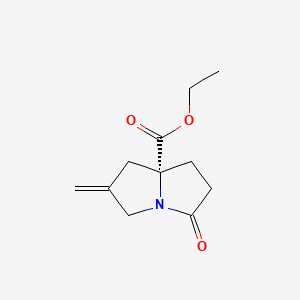
![4-[3,5-bis(4-formyl-3-methoxyphenyl)phenyl]-2-methoxybenzaldehyde](/img/structure/B8252662.png)
